Dual-Terminal Capping: Naama vs. Free Acid Arginine Derivatives
NAAMA is capped at both the N-terminus (acetyl) and C-terminus (methylamide), whereas Nα-acetyl-L-arginine (Ac-Arg-OH, CAS 155-84-0) bears a free carboxylic acid at the C-terminus [1][2]. This structural difference produces a divergent lipophilicity profile: NAAMA has an experimentally modeled XLogP of -2.4 (PubChem), while Ac-Arg-OH has a reported LogP of approximately +0.42 [1][3]. The approximately 2.8 log unit difference reflects the elimination of the ionizable carboxyl group, which is critical when the compound is intended to mimic a charge-neutral internal peptide residue rather than a chain terminus [2].
| Evidence Dimension | Lipophilicity (XLogP / LogP) and terminal capping status |
|---|---|
| Target Compound Data | XLogP = -2.4 (PubChem); both N- and C-termini capped (Ac-Arg-NHMe) |
| Comparator Or Baseline | Nα-Acetyl-L-arginine (Ac-Arg-OH, CAS 155-84-0); LogP ≈ +0.42; free C-terminal carboxyl |
| Quantified Difference | ΔLogP ≈ 2.8 units; presence vs. absence of C-terminal methylamide cap |
| Conditions | Computational prediction (XLogP3 algorithm for NAAMA; multiple sources for Ac-Arg-OH) |
Why This Matters
Researchers modeling internal arginine residues must use the dual-capped form to avoid introducing a terminal carboxyl charge that would alter backbone conformational preferences and solvent interactions.
- [1] PubChem Compound Summary for CID 193709, N(alpha)-Acetylarginine methylamide. XLogP3 = -2.4. View Source
- [2] Wiese J, Naithani VK, Zahn H. Efficient Synthesis of Nα-Acetylarginine Methylamide. Biol Chem Hoppe-Seyler. 1987;368(2):1515-1518. View Source
- [3] Molbase Chemical Properties for N-alpha-Acetyl-L-arginine (CAS 155-84-0). LogP = 0.42080. View Source
